molecular formula C10H10INO B5056910 N-allyl-3-iodobenzamide

N-allyl-3-iodobenzamide

Cat. No. B5056910
M. Wt: 287.10 g/mol
InChI Key: GNLMDEIOCBOORM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-allyl-3-iodobenzamide is a chemical compound with the linear formula C10H10INO . It is a unique compound that is part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of N-allyl-3-iodobenzamide or similar compounds often involves the reaction of 2-allyl-3-oxoisoindolin-1-yl acetate with C-nucleophiles in the presence of trimethylsilyl trifluoromethanesulfonate . Another method involves the palladium-catalyzed allylation of nucleophiles, which consists of the reaction of a nitrogen, carbon, or oxygen-based nucleophiles with an allylic substrate bearing a leaving group .


Molecular Structure Analysis

The molecular structure of N-allyl-3-iodobenzamide involves an aromatic ring inclined to the O1/C1/N1 plane of the amide . The compound has a molecular weight of 287.102 .


Chemical Reactions Analysis

N-allyl-3-iodobenzamide can undergo various chemical reactions. For instance, it can participate in ultraviolet-photodissociation (UVPD) mass spectrometry, which is a tool for structural elucidation of biomolecules . It can also undergo a cascade trifluoromethylation/cyclization of N-allyl sulfonylynamides .

Future Directions

The future directions in the research of N-allyl-3-iodobenzamide or similar compounds could involve exploring new reaction modes for the transformation of N-allyl ynamides . Another direction could be the development of new synthetic routes for these heterocycles, given their importance in natural products and biologically active compounds .

properties

IUPAC Name

3-iodo-N-prop-2-enylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10INO/c1-2-6-12-10(13)8-4-3-5-9(11)7-8/h2-5,7H,1,6H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNLMDEIOCBOORM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CC(=CC=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.